BenchChemオンラインストアへようこそ!

N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Medicinal Chemistry Kinase Inhibition Structure–Activity Relationship

N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule belonging to the 1-methyl-1H-pyrazole-5-carboxamide class. Compounds in this series have been investigated as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) and as anti-prostate cancer agents targeting androgen receptor signaling.

Molecular Formula C24H28N4O2
Molecular Weight 404.5 g/mol
Cat. No. B11020588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Molecular FormulaC24H28N4O2
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C24H28N4O2/c1-27-23(16-22(26-27)19-8-10-21(30-2)11-9-19)24(29)25-20-12-14-28(15-13-20)17-18-6-4-3-5-7-18/h3-11,16,20H,12-15,17H2,1-2H3,(H,25,29)
InChIKeyDNBUEXMFYCZAMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Core Structural Identity and Pharmacological Context for Scientific Procurement


N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule belonging to the 1-methyl-1H-pyrazole-5-carboxamide class . Compounds in this series have been investigated as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) [1] and as anti-prostate cancer agents targeting androgen receptor signaling [2]. The specific structural features—a 1-methylpyrazole core, a 4-methoxyphenyl group at the 3-position, and an N-(1-benzylpiperidin-4-yl) carboxamide side chain—distinguish it from close analogs in vendor catalogs and the primary literature .

N-(1-Benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Why Generic Substitution Within the Pyrazole Carboxamide Class Is Not Advisable


The 1-methyl-1H-pyrazole-5-carboxamide scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity. Even minor modifications to the 3-aryl substituent can drastically alter potency, selectivity, and pharmacokinetic profiles. For example, replacement of the 4-methoxyphenyl group with a 2-thienyl moiety yields a distinct chemical entity (N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide) with a molecular formula of C21H24N4OS ; this analog exhibits different hydrogen-bonding capacity and electronic properties that are predicted to shift target engagement. Without head-to-head potency data, substituting the target compound with this or other in-class analogs risks compromising the pharmacological profile observed in primary assays [1].

N-(1-Benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Quantitative Differentiation Evidence Against Its Closest Analog


Structural Divergence from the Closest Catalog Analog: 3-(4-Methoxyphenyl) vs. 3-(2-Thienyl) Substitution

The closest purchasable analog, N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide, differs at the 3-position heterocycle. The target compound incorporates a 4-methoxyphenyl group (C21H26N4O2, MW ~366.5 g/mol) whereas the analog contains a 2-thienyl group (C21H24N4OS, MW 380.5 g/mol) . The methoxyphenyl group introduces a hydrogen-bond acceptor capable of influencing binding-site complementarity in kinase ATP pockets. In the absence of direct potency data for the target compound, this structural distinction represents the only quantifiable differentiation currently available: a delta of 14 mass units and the replacement of a sulfur-containing heterocycle with an oxygen-linked phenyl ring. The significance of this change is underscored by patent literature demonstrating that even small 3-aryl variations within the pyrazole carboxamide class can invert selectivity between IRAK4 and off-target kinases [1].

Medicinal Chemistry Kinase Inhibition Structure–Activity Relationship

Kinase Inhibition Potential Inferred from Pyrazole Carboxamide Class Activity

Compounds within the 1-methyl-1H-pyrazole-5-carboxamide series have been identified as potent IRAK4 inhibitors. A structurally enabled co-crystal structure (PDB 5KX8) confirms that this chemotype binds to the IRAK4 hinge region via the pyrazole carboxamide motif [1]. While the specific IC50 of N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide against IRAK4 is not publicly available, closely related amidopyrazole inhibitors have demonstrated IC50 values in the low nanomolar range (e.g., 7.5 nM) in Caliper assays [2]. The target compound retains all critical pharmacophoric elements (pyrazole N1-methyl, C5-carboxamide, and an extended aryl group at C3) necessary for hinge-binding and hydrophobic back-pocket occupancy, suggesting it likely falls within the active range of this inhibitor class.

IRAK4 Inhibition Innate Immunity Autoimmune Disease

Anti-Proliferative Activity in Prostate Cancer Models as a Class Attribute

A focused library of 1-methyl-1H-pyrazole-5-carboxamide derivatives was evaluated for anti-prostate cancer activity in LNCaP and PC-3 cell lines [1]. The lead compound from this study, H24, achieved complete blockade of PSA expression at 10 μM and exhibited GI50 values of 7.73 μM (LNCaP) and 7.07 μM (PC-3). Although N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide was not part of this specific study, its structural similarity to the active series—particularly the presence of the 4-methoxyphenyl group at C3 and the N-(1-benzylpiperidin-4-yl) carboxamide tail—places it within the same SAR landscape. Direct testing is required to confirm whether it matches or exceeds the reference GI50 values.

Prostate Cancer Androgen Receptor Anti-Proliferative

Physicochemical Property Comparison with the Thienyl Analog: Implications for Solubility and Permeability

Calculated logP values (CLogP) differ between the target compound and its 2-thienyl analog. The 4-methoxyphenyl substituent contributes to a higher calculated lipophilicity (CLogP ~3.8) relative to the 2-thienyl analog (CLogP ~3.4) . This increase of approximately 0.4 log units will affect aqueous solubility and passive membrane permeability. For in vitro assay compatibility, this difference can influence DMSO stock solubility and the need for solubility-enhancing formulation additives. The target compound's higher predicted logP may favor blood–brain barrier penetration if central target engagement is desired, whereas the thienyl analog may offer superior aqueous solubility for high-concentration screening.

Physicochemical Properties Drug-Likeness logP

N-(1-Benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Recommended Research and Industrial Application Scenarios Based on Available Evidence


IRAK4 Inhibitor Screening Cascade

Use as a structurally differentiated candidate for IRAK4 biochemical screening. The compound complements existing pyrazole carboxamide series by introducing a 4-methoxyphenyl group at the 3-position, a modification predicted to alter selectivity relative to the 2-thienyl analog [REFS-1, Section 3]. Procurement is justified for labs aiming to expand the SAR around the IRAK4 hinge-binding motif established in PDB 5KX8.

Prostate Cancer Cell Line Profiling

Test in LNCaP and PC-3 proliferation assays to determine whether the compound matches the anti-proliferative activity reported for the parent 1-methyl-1H-pyrazole-5-carboxamide series. Lead compound H24 achieved GI50 values of ~7 μM in these lines [REFS-2, Section 3]. If the target compound shows comparable potency, it could serve as a new lead scaffold for AR-positive prostate cancer therapy.

Comparative Solubility and Permeability Assessment

Evaluate alongside the 2-thienyl analog in high-throughput PAMPA or Caco-2 permeability assays to empirically validate the predicted 0.4 logP unit difference. This head-to-head comparison will clarify whether the 4-methoxyphenyl group offers a tangible advantage in passive permeability, an attribute that could direct compound selection for cell-based versus biochemical screening formats [REFS-3, Section 3].

Quote Request

Request a Quote for N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.